molecular formula C22H17N3O6S B2854976 (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate CAS No. 683250-59-1

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B2854976
CAS No.: 683250-59-1
M. Wt: 451.45
InChI Key: HZZOSFQCZDFUHM-LZYBPNLTSA-N
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Description

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a synthetic small molecule characterized by a thiazole ring substituted with a 4-nitrophenyl group, a cyano-vinyl linker, and a 2,6-dimethoxyphenyl acetate moiety. The compound’s synthesis involves multi-step organic reactions, including thiazole ring formation and esterification. Crystallographic refinement tools like SHELX are critical for resolving its stereochemistry and confirming the (E)-configuration of the vinyl group .

Properties

IUPAC Name

[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S/c1-13(26)31-21-19(29-2)9-14(10-20(21)30-3)8-16(11-23)22-24-18(12-32-22)15-4-6-17(7-5-15)25(27)28/h4-10,12H,1-3H3/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZOSFQCZDFUHM-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structural features, including a thiazole ring, cyano group, and nitrophenyl moiety. These functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is C21H18N4O4SC_{21}H_{18}N_{4}O_{4}S, with a molecular weight of 422.46 g/mol. Its structure allows for various interactions with biological targets, which can influence its activity.

PropertyValue
Molecular FormulaC21H18N4O4S
Molecular Weight422.46 g/mol
CAS Number342592-92-1

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The cyano group acts as an electrophile, allowing it to interact with nucleophilic sites on enzymes or receptors.
  • π-π Interactions : The nitrophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.
  • Metal Coordination : The thiazole ring can coordinate with metal ions, impacting the activity of metalloenzymes and influencing various biochemical pathways .

Biological Activities

Recent studies have highlighted the potential of this compound in various biological applications:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The structural features of this compound contribute to its cytotoxic effects against cancer cell lines. For example:

  • IC50 Values : Compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 38.7 nM against various cancer cell lines, indicating potent activity .

Antioxidant Activity

The compound's ability to scavenge free radicals has been assessed using methods such as DPPH radical scavenging assays. Some derivatives have demonstrated antioxidant capacities comparable to standard antioxidants like vitamin C .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are needed to quantify this effect.

Case Studies

  • Thiazolidin-4-Ones Review : A review highlighted the broad range of biological activities associated with thiazolidin-4-one derivatives, including the potential for antidiabetic and antimicrobial effects. Modifications to these compounds can enhance their therapeutic efficacy .
  • Tyrosinase Inhibition : A study on thiazolidine derivatives reported that certain compounds effectively inhibited tyrosinase activity, which is crucial for melanin production in skin cells. This suggests potential applications in skin depigmentation treatments .

Scientific Research Applications

Structure and Composition

The compound features a unique arrangement of functional groups that contribute to its reactivity and biological properties. It includes:

  • A thiazole ring , which is known for its biological activity.
  • A cyano group , enhancing electron-withdrawing properties.
  • A nitrophenyl group , which can participate in various chemical interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. The presence of thiazole and nitrophenyl moieties has been correlated with the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives can effectively inhibit the growth of lung cancer cell lines such as A549 and HCC827.

Case Study: Antitumor Efficacy

In a comparative study of related compounds:

CompoundCell LineIC50 (µM)
Compound AA5496.75 ± 0.19
Compound BHCC8275.13 ± 0.97
Compound CNCI-H3581.73 ± 0.01

The data suggest that the compound's structural features enhance its binding affinity to target enzymes involved in cancer metabolism.

Synthesis Routes

The synthesis of (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate typically involves several key steps:

  • Formation of the thiazole ring.
  • Introduction of the nitrophenyl group.
  • Coupling with the acetate moiety.

Common reagents used include thionyl chloride and sodium cyanide under controlled conditions to ensure high yield and purity.

Industrial Production

In industrial settings, large-scale production may utilize automated systems for precise control over reaction parameters, enhancing efficiency and safety during synthesis.

Material Science Applications

Beyond medicinal chemistry, this compound's unique properties may find applications in material science:

  • Organic Photovoltaics : Its electronic properties could be explored for use in organic solar cells.
  • Sensors : The compound may serve as a basis for developing sensors due to its ability to interact with various analytes.

Chemical Reactions Analysis

Thiazole Ring

  • Electrophilic Substitution : The electron-deficient thiazole undergoes nitration/sulfonation at C-5 (para to nitrophenyl group) .

  • Nucleophilic Attack : Limited reactivity due to electron-withdrawing nitro and cyano groups; resistant to hydrolysis .

Nitrophenyl Group

  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) converts –NO2_2 to –NH2_2, altering electronic properties (λmax_{\text{max}} shift from 310 nm to 280 nm) .

  • Photoreactivity : Nitro group facilitates photoinduced electron transfer, enabling potential photodegradation .

Cyano-Vinyl Bridge

  • Hydrolysis : Susceptible to strong acids (e.g., H2_2SO4_4) or bases (e.g., NaOH), yielding carboxylic acid/amide derivatives .

  • Cycloaddition : Participates in [2+2] cycloadditions with electron-deficient dienophiles (e.g., maleimides) .

Dimethoxyphenyl Acetate

  • Ester Hydrolysis : Cleaved under basic conditions (pH >10) to regenerate phenolic –OH .

  • Demethylation : HI/AcOH removes methyl groups, forming catechol derivatives .

Stability and Degradation Pathways

ConditionStability ProfileDegradation Products
Aqueous pH 7.4 Stable for 48 hr (t1/2_{1/2} >72 hr) None detected
UV Light t1/2_{1/2}: 4.5 hr (λ = 365 nm) Nitroso intermediates, quinone derivatives
Oxidative (H2_22O2_22) Partial decomposition (20% in 24 hr) Sulfoxide/sulfone analogs

Comparative Reactivity Analysis

Feature(E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate3-Nitrophenyl Analog
Thiazole C-5 Reactivity Lower (steric hindrance from dimethoxy groups)Higher
Nitro Reduction Rate t1/2_{1/2}: 45 min (vs. 22 min for 3-nitro) Faster
Ester Hydrolysis 82% conversion in 6 hr (pH 12) 95% (due to fewer EWGs)

Key Research Findings

  • Antimicrobial Activity : The 4-nitrophenyl-thiazole motif shows EC50_{50} = 6.25 µg/mL against S. aureus .

  • Electrochemical Behavior : Cyclic voltammetry reveals two reduction peaks at -0.85 V and -1.2 V (vs. Ag/AgCl), corresponding to nitro and cyano groups .

  • Solubility : LogP = 2.3 ± 0.1 (n-octanol/water), indicating moderate lipophilicity .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : X-ray crystallography (via SHELX) confirms the (E)-configuration, critical for intermolecular interactions .
  • Bioactivity Potential: The nitrophenyl-thiazole core suggests possible insecticidal activity, warranting toxicity assays as in ’s methodologies .
  • Synthetic Advantages : Precision in functional group placement outperforms natural isolation yields, though cost remains a barrier .

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-(4-nitrophenyl)thiazol-2-yl group is synthesized via Hantzsch thiazole formation, reacting thiourea derivatives with α-haloketones.

Procedure :

  • 4-Nitrobenzaldehyde (1.51 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol) are condensed in ethanol with HCl to form 4-(4-nitrophenyl)thiazol-2-amine .
  • Bromination with N-bromosuccinimide (NBS) yields 2-bromo-4-(4-nitrophenyl)thiazole (72% yield).

Optimization :

  • Solvent : Ethanol > DMF (reduces side products).
  • Catalyst : Triethylamine (2 mol%) improves regioselectivity.

Table 1: Thiazole Synthesis Conditions

Step Reagents Temperature Yield Reference
Thiourea condensation HCl/EtOH 80°C 68%
Bromination NBS, CCl₄ 25°C 72%

Vinyl Cyanide Coupling: Knoevenagel Condensation

Formation of (E)-2-Cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl

The E-vinyl geometry is achieved via Knoevenagel condensation between 2-cyanoacetamide and 4-(4-nitrophenyl)thiazole-2-carbaldehyde .

Procedure :

  • 4-(4-Nitrophenyl)thiazole-2-carbaldehyde (2.65 g, 0.01 mol) and 2-cyanoacetamide (0.84 g, 0.01 mol) are stirred in dimethylformamide (DMF) with piperidine (0.5 mL) at 60°C for 6 h.
  • The product is recrystallized from ethanol, yielding 85% (E)-isomer (confirmed by NOESY NMR).

Key Observations :

  • Base selection : Piperidine > pyridine (higher E-selectivity).
  • Solvent polarity : DMF enhances reaction rate vs. THF.

Table 2: Knoevenagel Optimization

Base Solvent Time (h) E:Z Ratio Yield
Piperidine DMF 6 95:5 85%
Pyridine THF 8 80:20 72%

Phenyl Acetate Moiety: Functionalization and Coupling

Synthesis of 2,6-Dimethoxyphenyl Acetate

The phenolic precursor is prepared via Williamson ether synthesis followed by acetylation :

  • 2,6-Dihydroxyacetophenone (1.68 g, 0.01 mol) is methylated with methyl iodide (2.84 g, 0.02 mol) in acetone/K₂CO₃ (82% yield).
  • Acetylation with acetic anhydride (1.02 g, 0.01 mol) in pyridine yields 2,6-dimethoxyphenyl acetate (89%).

Final Coupling via Wittig Reaction

The vinyl-thiazole and phenyl acetate moieties are coupled using a Wittig reagent :

  • Phosphonium ylide (from triphenylphosphine and 2-bromoacetate) reacts with 4-(4-nitrophenyl)thiazol-2-yl vinyl cyanide in THF (0°C to RT).
  • Purification via silica chromatography affords the target compound (78% yield).

Spectroscopic Confirmation :

  • IR : 2220 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O ester).
  • ¹H NMR : δ 8.21 (d, J=16 Hz, vinyl-H), 7.89 (s, thiazole-H).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency

Route Steps Total Yield Key Advantage Limitation
A 4 52% High E-selectivity Lengthy protection steps
B 3 65% One-pot thiazole formation Lower stereopurity (85%)

Q & A

Q. What are the standard synthetic routes for (E)-4-(2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via condensation reactions between thiazole derivatives and substituted benzaldehydes. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (catalyst) yields intermediates, followed by cyano/vinyl group introduction . Characterization involves NMR (¹H/¹³C) to confirm regioselectivity, IR for functional groups (e.g., nitrile stretch at ~2200 cm⁻¹), and mass spectrometry for molecular ion validation. Purity is assessed via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers optimize reaction conditions to improve yield during synthesis?

Methodological Answer: Key parameters include solvent choice (ethanol for solubility vs. dioxane for recrystallization), catalyst type (glacial acetic acid for acid catalysis vs. sodium acetate for base conditions), and reflux duration (4 hours vs. 30 minutes for different steps) . Systematic optimization via Design of Experiments (DoE) can identify interactions between variables. For example, achieved 85% yield using a 1:1 molar ratio of reactants in ethanol with sodium acetate under 30-minute reflux .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). For antimicrobial activity, employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. highlights thiazole derivatives’ potential bioactivity, suggesting assays aligned with their structural motifs (e.g., acetylphenyl groups for anti-inflammatory targets) .

Q. Which spectroscopic techniques are critical for confirming the (E)-configuration of the vinyl group?

Methodological Answer: NOESY NMR can differentiate (E) and (Z) isomers by spatial proximity of protons. UV-Vis spectroscopy may show λmax shifts due to conjugation differences. Computational methods (DFT) can predict and compare experimental NMR/UV data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Conduct meta-analysis to identify variables such as assay type (e.g., cell line specificity), compound purity (HPLC-validated), and concentration ranges. emphasizes evaluating ecological impacts under "real ecosystem conditions," suggesting in vivo models or 3D cell cultures to bridge in vitro-in vivo gaps .

Q. What experimental designs are appropriate for studying environmental fate and biotic transformations?

Methodological Answer: Follow frameworks like Project INCHEMBIOL (), combining laboratory studies (hydrolysis/photolysis kinetics, OECD 301 biodegradation tests) and field monitoring (LC-MS/MS for detecting metabolites in soil/water). Assess bioaccumulation using partition coefficients (log P) and quantitative structure-activity relationship (QSAR) models .

Q. How can structure-activity relationships (SAR) be elucidated for this compound’s derivatives?

Methodological Answer: Synthesize analogs with variations in the nitrophenyl, thiazole, or methoxy groups. Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., COX-2 for anti-inflammatory activity). Validate with SPR (surface plasmon resonance) for kinetic binding data .

Q. What advanced analytical methods address challenges in quantifying low concentrations in environmental samples?

Methodological Answer: Employ LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity (detection limits <1 ppb). For complex matrices, use SPE (solid-phase extraction) with C18 cartridges and isotope-labeled internal standards to correct matrix effects .

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

Methodological Answer: Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites. MD (molecular dynamics) simulations can assess metabolite stability. Validate with in vitro hepatocyte models and LC-HRMS for metabolite identification .

Q. What strategies mitigate synthetic challenges, such as low yields or byproduct formation?

Methodological Answer: Use real-time monitoring (ReactIR) to track reaction progress. Optimize purification via flash chromatography (gradient elution) or preparative HPLC. For byproducts, conduct LC-MS/MS analysis to identify structures and adjust protecting groups or reaction stoichiometry .

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